molecular formula C38H42N10O4 B8091237 2-((R)-3-aminopiperidine-1-carbonyl)-N-((R)-1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)benzamide

2-((R)-3-aminopiperidine-1-carbonyl)-N-((R)-1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)benzamide

货号: B8091237
分子量: 702.8 g/mol
InChI 键: DGWJWWPYHJPRAZ-CLJLJLNGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a structurally complex molecule featuring:

  • A benzamide core linked to two distinct piperidine moieties with (R)-stereochemistry.
  • A substituted purinone scaffold (2,6-dioxo-2,3,6,7-tetrahydro-1H-purine) modified with a but-2-yn-1-yl group and a 4-methylquinazolin-2-ylmethyl substituent.

属性

IUPAC Name

2-[(3R)-3-aminopiperidine-1-carbonyl]-N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N10O4/c1-4-5-20-47-32-33(44(3)38(52)48(36(32)51)23-31-40-24(2)27-14-8-9-17-30(27)42-31)43-37(47)46-19-11-13-26(22-46)41-34(49)28-15-6-7-16-29(28)35(50)45-18-10-12-25(39)21-45/h6-9,14-17,25-26H,10-13,18-23,39H2,1-3H3,(H,41,49)/t25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWJWWPYHJPRAZ-CLJLJLNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)C4=CC=CC=C4C(=O)N5CCCC(C5)N)N(C(=O)N(C2=O)CC6=NC7=CC=CC=C7C(=N6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)C4=CC=CC=C4C(=O)N5CCC[C@H](C5)N)N(C(=O)N(C2=O)CC6=NC7=CC=CC=C7C(=N6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Introduction

The compound 2-((R)-3-aminopiperidine-1-carbonyl)-N-((R)-1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)benzamide (referred to as Compound A) is a complex organic molecule with significant pharmacological potential. Its structure incorporates multiple functional groups and stereocenters, suggesting a diverse range of biological activities.

Structural Overview

The structural complexity of Compound A includes:

  • Aminopiperidine moiety : Implicated in various biological interactions.
  • Quinazoline core : Known for anticancer properties.
  • Piperidine backbone : Associated with neuroprotective effects.

Biological Activity

Preliminary studies indicate that compounds similar to Compound A exhibit notable biological activities. These include:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
    • DPP-IV inhibitors are crucial in managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels. Compounds with similar structures have shown potent DPP-IV inhibitory activity.
    • For example, a related compound demonstrated an IC50 value of 4.2 nM against DPP-IV, indicating strong binding affinity and potential therapeutic efficacy .
  • Anticancer Activity :
    • The presence of the quinazoline moiety suggests potential anticancer effects. Similar derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Neuroprotective Properties :
    • Piperidine derivatives have been linked to neuroprotection, with studies indicating their ability to mitigate neurodegenerative processes .

Comparative Analysis

A comparative analysis of structurally related compounds highlights the unique aspects of Compound A:

Compound NameStructural FeaturesBiological Activity
8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynylContains aminopiperidine; DPP-IV inhibitorPotent glucose-lowering effects
4-Methylquinazoline derivativesSimilar quinazoline coreAnticancer activity
N-(piperidinyl) derivativesPiperidine backboneNeuroprotective properties

DPP-IV Inhibition Studies

In a recent study, several novel derivatives were synthesized and tested for their DPP-IV inhibitory activity. The most potent compound exhibited an IC50 value significantly lower than that of existing drugs in the market, demonstrating the potential for further development into a therapeutic agent for diabetes management .

Anticancer Activity Evaluation

Research on quinazoline-based compounds has revealed their ability to inhibit tumor growth in vitro and in vivo. For instance, compounds with similar structural features to Compound A have shown promising results in reducing tumor size in xenograft models .

Neuroprotection Mechanisms

Studies investigating the neuroprotective effects of piperidine derivatives have indicated that these compounds can reduce oxidative stress and inflammation in neuronal cells. This mechanism is critical for developing treatments for neurodegenerative diseases such as Alzheimer's .

相似化合物的比较

Structural Analogs with Piperidine-Benzamide Motifs

2-Nitro-7-(4-(piperidin-1-yl)benzyl)imidazo[1,2-a]pyrazin-8(7H)-one (34p)
  • Structure: Contains a piperidine-benzyl group attached to a nitroimidazopyrazinone core .
  • Key Differences: Lacks the purinone and quinazoline moieties but shares the piperidine-amide linkage.
  • Pharmacology : Exhibits antitubercular activity (MIC = 0.28 µM against M. tuberculosis) and antiparasitic effects against T. brucei (IC₅₀ = 0.53 µM) .
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine
  • Structure : Features a benzylpiperidine group linked to a nitropyridine amine .
  • Key Differences: Simpler scaffold without the purinone or benzamide groups.
  • Pharmacology : Likely targets neurotransmitter receptors or enzymes due to the piperidine-nitropyridine motif, though specific data are unavailable .
Comparative Analysis
Property Target Compound Compound 34p N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine
Molecular Weight ~700–800 g/mol (estimated) 366.38 g/mol 312.37 g/mol
Core Structure Purinone + Quinazoline Imidazopyrazinone Nitropyridine
Key Functional Groups 3-Aminopiperidine, Butynyl Nitroimidazole, Piperidine-benzyl Benzylpiperidine, Nitropyridine
Potential Applications Kinase inhibition, Anticancer Antitubercular, Antiparasitic Neurological/Enzyme modulation

Triazine Derivatives with Piperidine Substituents

1,4,5-Triphenyl-3-(piperidin-1-yl)-1,4-dihydro-1,2,4-triazine (8)
  • Structure : Triazine core with piperidin-1-yl and phenyl groups .
  • Key Differences : Lacks the benzamide linkage but shares the piperidine motif.
  • Pharmacology : Demonstrates antimicrobial and antiparasitic activity, though less potent than Compound 34p .

Pharmacokinetic and Metabolic Stability

  • Compound 34p : Shows moderate metabolic stability in human liver microsomes (t₁/₂ = 45 minutes), attributed to the nitro group’s susceptibility to reduction .
  • Target Compound: The 3-aminopiperidine group may enhance metabolic stability compared to nitro-containing analogs, as amines are less prone to rapid enzymatic degradation.

Therapeutic Potential in Cancer

  • Ferroptosis Inducers: highlights that certain ferroptosis-inducing compounds (FINs) selectively target oral squamous cell carcinoma (OSCC) cells over normal cells .
  • This hypothesis aligns with the therapeutic window observed in OSCC .

准备方法

Alkylation and Halogenation Pathways

The foundational synthesis of Linagliptin begins with the alkylation of 3-methyl-3,7-dihydro-purine-2,6-dione (Compound 7). In a representative procedure, methanesulfonic acid but-2-ynyl ester (Compound 8) reacts with Compound 7 in the presence of potassium bicarbonate (KHCO₃) and N-methyl-2-pyrrolidone (NMP) at 50°C for 7.5 hours, yielding 7-but-2-ynyl-3-methyl-3,7-dihydro-purine-2,6-dione (Compound 9) with a 94% yield and 97.6% HPLC purity. Subsequent chlorination using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) affords 8-chloro-7-but-2-ynyl-3-methyl-3,7-dihydro-purine-2,6-dione (Compound 10) in 83% yield. Alternatively, iodination with N-iodosuccinimide (NIS) directly converts Compound 7 into 8-iodo-3-methyl-3,7-dihydro-purine-2,6-dione (Compound 14) with a 91% yield.

StepReagents/ConditionsSolventYield (%)Purity (%)
Alkylation of Cpd 7KHCO₃, NMP, 50°C, 7.5 hNMP9497.6
Chlorination of Cpd 9NCS, DMF, rt, 2 hDMF8398.2
Quinazoline couplingNa₂CO₃, NMP, 80°C, 6 hNMP7898.5
Final couplingNaHCO₃, DMSO, 110°C, 4 hDMSO54–7799.0–99.2

Industrial-Scale Preparation Methods

Process Optimization for Scalability

The Chinese patent CN110684026A emphasizes a simplified industrial method using N,N-dimethylacetamide (DMAc) as the primary solvent. In Example 1, 8 kg of DMAc is combined with intermediates under controlled stirring (30 rpm) and incremental temperature adjustments (50–80°C) to ensure homogeneity and minimize side reactions. The final product is purified via recrystallization in toluene, achieving a pharmaceutical-grade API with >99% purity, as validated by HPLC (Figure 3 of the patent).

Critical Process Parameters

  • Temperature Control : Maintaining reaction temperatures below 110°C prevents decomposition of heat-sensitive intermediates.

  • Solvent Selection : Polar aprotic solvents (NMP, DMSO, DMAc) enhance reaction rates and intermediate solubility.

  • Base Compatibility : Sodium bicarbonate (NaHCO₃) outperforms potassium carbonate (K₂CO₃) in minimizing byproduct formation during the final coupling step.

Table 2: Industrial Process Conditions from CN110684026A

ParameterSpecificationOutcome
SolventN,N-dimethylacetamide (DMAc)Improved solubility
Stirring Speed30 rpmEnhanced mixing
Reaction Temperature50–80°CReduced decomposition
Purification MethodRecrystallization in toluene99.2% purity

Comparative Analysis of Synthetic Routes

Chlorination vs. Iodination Strategies

The chlorination route (Scheme 1 in US10253026B2) offers higher yields (78–83%) but requires stringent control of chlorine gas or NCS handling. In contrast, the iodination pathway (Scheme 3) employs stable NIS, enabling a one-pot synthesis of Compound 14 with 91% yield, though subsequent steps exhibit lower efficiency (65% yield for Compound 17).

Solvent and Base Impact on Final Coupling

Comparative studies highlight DMSO as the optimal solvent for the final aminopiperidine coupling, providing a 77% yield when paired with NaHCO₃. Substituting DMSO with NMP or DMF reduces yields to 54–65% due to incomplete solubilization of (R)-3-aminopiperidine dihydrochloride.

Quality Control and Analytical Validation

Chromatographic Purity Assessment

Both patents employ high-performance liquid chromatography (HPLC) to verify intermediate and final product purity. The US patent reports 99.0–99.2% purity for Linagliptin using C18 reverse-phase columns, while the CN patent demonstrates comparable results with a distinct gradient elution method (Figure 3).

Crystallization Techniques

Recrystallization in toluene or dichloromethane effectively removes residual solvents and byproducts, yielding crystalline Linagliptin with consistent polymorphic form. X-ray diffraction (XRD) analyses confirm the absence of amorphous content, ensuring stability in pharmaceutical formulations .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the complex piperidine and purine scaffolds in this compound?

  • Methodology : Multi-step synthesis involving sequential coupling of chiral intermediates is critical. For example:

  • Piperidine core : Use enantioselective alkylation or reductive amination to establish stereochemistry (e.g., (R)-3-aminopiperidine) .
  • Purine scaffold : Introduce the 4-methylquinazolin-2-ylmethyl group via nucleophilic substitution or Pd-catalyzed cross-coupling .
  • Coupling steps : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the benzamide and piperidine units .
    • Key challenges : Steric hindrance from the but-2-yn-1-yl group and competing side reactions during purine functionalization require careful optimization of reaction conditions (e.g., temperature, solvent polarity) .

Q. How can researchers resolve stereochemical inconsistencies in the final product?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/ethanol gradients to separate enantiomers .
  • X-ray crystallography : Confirm absolute configuration of intermediates (e.g., piperidine derivatives) .
  • Circular dichroism (CD) : Validate chiral centers in the purine moiety by comparing experimental spectra with computational models .
    • Data contradiction : If NMR coupling constants (e.g., J values) conflict with expected stereochemistry, re-evaluate reaction conditions for epimerization risks .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the benzamide and quinazoline groups .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error) .
  • IR spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹; purine C=O at ~1700 cm⁻¹) .
    • Validation : Cross-reference data with structurally similar compounds (e.g., piperidine-benzamide derivatives) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations guide the design of analogs targeting purine-binding enzymes?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions between the purine scaffold and ATP-binding pockets (e.g., kinases) .
  • Free energy calculations : Apply MM-GBSA to predict binding affinity changes upon modifying the but-2-yn-1-yl group .
    • Key insight : Non-covalent interactions (e.g., π-stacking with quinazoline) may stabilize enzyme-inhibitor complexes .

Q. What experimental design principles mitigate low yields in multi-step syntheses?

  • Methodology :

  • Design of Experiments (DoE) : Optimize critical parameters (e.g., catalyst loading, solvent ratio) using response surface methodology .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., alkyne functionalization) to improve reproducibility .
    • Case study : A 15% yield improvement was achieved for a similar piperidine-purine hybrid by switching from batch to flow conditions .

Q. How can machine learning (ML) accelerate ligand design for this compound’s structural analogs?

  • Methodology :

  • Feature engineering : Train models on descriptors like logP, topological polar surface area, and hydrogen-bond donor/acceptor counts .
  • Generative models : Use REINVENT or MolGPT to propose analogs with enhanced solubility (e.g., replacing but-2-yn-1-yl with polar groups) .
    • Validation : Validate ML predictions with in vitro assays (e.g., kinase inhibition) and ADMET profiling .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Root causes :

  • Solvation effects : MD simulations may underestimate the entropic penalty of displacing water molecules in the binding pocket .
  • Protonation states : Adjust pKa predictions (e.g., for the piperidine amine) using tools like Epik .
    • Resolution : Combine free-energy perturbation (FEP) with experimental titration data to refine computational models .

Synthetic Route Optimization Table

StepReaction TypeKey ParametersYield RangeRef
1Piperidine chiral resolutionChiral SFC, ethanol/CO₂60-75%
2Purine alkylationK₂CO₃, DMF, 60°C40-55%
3Amide couplingEDC, HOBt, DCM70-85%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。